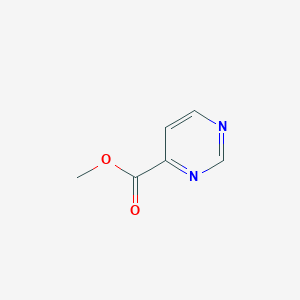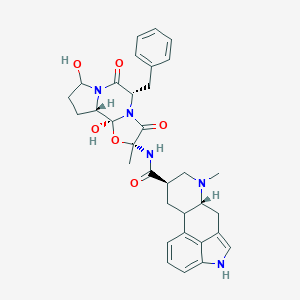
Methyl pyrimidine-4-carboxylate
Overview
Description
Methyl 4-Pyrimidine Carboxylate is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring Methyl 4-Pyrimidine Carboxylate is characterized by a carboxylate group attached to the fourth position of the pyrimidine ring, with a methyl ester functional group
Mechanism of Action
Target of Action
Methyl pyrimidine-4-carboxylate is a derivative of pyrimidine, which has been shown to have potential neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound are human microglia and neuronal cells . These cells play a crucial role in the central nervous system, with microglia serving as the primary form of active immune defense and neurons being responsible for transmitting information throughout the body .
Mode of Action
The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . The inhibition of these pathways results in neuroprotective and anti-inflammatory effects . Pyrimidines also play a crucial role in purine and pyrimidine salvage pathways, which are essential for the synthesis of nucleic acid components .
Pharmacokinetics
They are often used as bioisosteres for phenyl and other aromatic π systems, which can influence their bioavailability .
Result of Action
The result of the compound’s action is the potential development of neuroprotective and anti-neuroinflammatory agents . The inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway can lead to the restoration of neuronal function and structure, potentially slowing disease progression by reducing neuronal death .
Action Environment
The action of this compound, like many other compounds, can be influenced by various environmental factors. It’s worth noting that the synthesis and action of pyrimidine derivatives can be influenced by factors such as pH, temperature, and the presence of other chemical compounds .
Biochemical Analysis
Biochemical Properties
Methyl pyrimidine-4-carboxylate plays a role in various biochemical reactions. The reactivity of the substituents linked to the ring carbon and nitrogen atoms of the compound is a key factor in these interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The Dimroth rearrangement, a type of isomerization of heterocycles, is one of the key mechanisms associated with this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . Specific temporal effects of this compound are still being explored.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It may also affect metabolic flux or metabolite levels. The specific metabolic pathways involving this compound are still being investigated.
Transport and Distribution
This compound is transported and distributed within cells and tissues in a process that likely involves specific transporters or binding proteins It may also affect its localization or accumulation within cells
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles. The specific subcellular localization of this compound is still being explored.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-Pyrimidine Carboxylate can be synthesized through various methods. One common approach involves the reaction of 2-chloropyrimidine-4-carboxylic acid with methanol in the presence of a catalyst such as dimethylformamide and oxalyl chloride . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired methyl ester product.
Industrial Production Methods: Industrial production of Methyl 4-Pyrimidine Carboxylate often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-Pyrimidine Carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted pyrimidine derivatives .
Scientific Research Applications
Methyl 4-Pyrimidine Carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex pyrimidine derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound is used in the study of nucleic acids and their analogs, as pyrimidine is a fundamental component of DNA and RNA.
Medicine: Methyl 4-Pyrimidine Carboxylate and its derivatives exhibit potential pharmacological activities, including antiviral, anticancer, and antimicrobial properties
Comparison with Similar Compounds
Ethyl 4-Pyrimidine Carboxylate: Similar to Methyl 4-Pyrimidine Carboxylate but with an ethyl ester group.
2-Chloropyrimidine-4-Carboxylate: Contains a chlorine atom at the second position of the pyrimidine ring.
4-Aminopyrimidine-5-Carboxamide: Features an amino group at the fourth position and a carboxamide group at the fifth position.
Uniqueness: Methyl 4-Pyrimidine Carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. Its methyl ester group makes it more lipophilic compared to its ethyl counterpart, potentially affecting its pharmacokinetic properties. Additionally, the absence of substituents at other positions on the pyrimidine ring allows for selective modifications and derivatization .
Properties
IUPAC Name |
methyl pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-10-6(9)5-2-3-7-4-8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZQHMHLHHUHAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291809 | |
| Record name | methyl pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2450-08-0 | |
| Record name | 2450-08-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78314 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B30167.png)









![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B30212.png)

